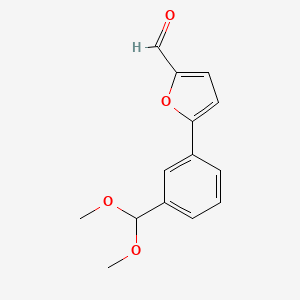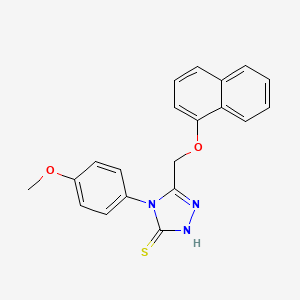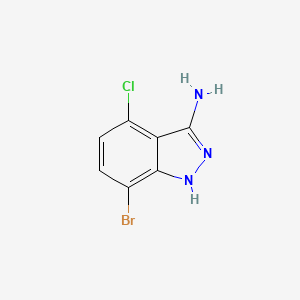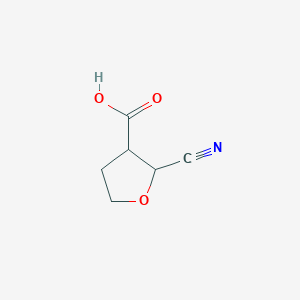
3-Methoxytetrahydro-2H-pyran-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxytetrahydro-2H-pyran-4-carbaldehyde can be achieved through several methods. One common approach involves the carbonyl ene reaction of 2-methylenetetrahydropyrans, which provides β-hydroxydihydropyrans under mild conditions . This method enables the direct introduction of oxygen heterocycles into molecular frameworks.
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxytetrahydro-2H-pyran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
3-Methoxytetrahydro-2H-pyran-4-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-Methoxytetrahydro-2H-pyran-4-carbaldehyde exerts its effects involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the methoxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes, receptors, and other biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxytetrahydro-2H-pyran-4-carbaldehyde: Similar in structure but with different reactivity and applications.
3,4-Dihydro-2H-pyran-2-carboxaldehyde: Another related compound with distinct chemical properties and uses.
Uniqueness
3-Methoxytetrahydro-2H-pyran-4-carbaldehyde stands out due to its unique combination of reactivity and selectivity, making it a versatile tool in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
3-methoxyoxane-4-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-9-7-5-10-3-2-6(7)4-8/h4,6-7H,2-3,5H2,1H3 |
Clave InChI |
LXUABPLRZWUTOJ-UHFFFAOYSA-N |
SMILES canónico |
COC1COCCC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,4'-Bipiperidin]-3-one](/img/structure/B11764999.png)
![Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11765000.png)
![Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11765002.png)


![Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl-](/img/structure/B11765010.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B11765015.png)
![6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11765016.png)





![8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B11765068.png)
